An In-Depth Technical Guide to 4-Piperidinyl Benzoate Hydrochloride
An In-Depth Technical Guide to 4-Piperidinyl Benzoate Hydrochloride
CAS Number: 67098-29-7
This technical guide provides a comprehensive overview of 4-Piperidinyl benzoate hydrochloride, a molecule belonging to the 4-phenylpiperidine class of compounds. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide draws upon established knowledge of the synthesis, properties, and biological activities of structurally related 4-phenylpiperidines to offer a well-rounded and informative resource for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 4-Piperidinyl Benzoate Hydrochloride and Related Compounds
| Property | Value for 4-Piperidinyl benzoate hydrochloride | Value for Related Compounds (e.g., 1-Methyl-4-piperidinyl benzoate HCl) |
| CAS Number | 67098-29-7[1][2] | 16597-30-1 |
| Molecular Formula | C12H16ClNO2[1][2] | C13H18ClNO2 |
| Molecular Weight | 241.71 g/mol [1][2] | 255.74 g/mol [3] |
| Appearance | Inferred to be a white to off-white solid | White Powder[1] |
| Solubility | Inferred to be soluble in water and polar organic solvents | Soluble in water, DMSO, etc.[1] |
Synthesis and Characterization
A detailed experimental protocol for the synthesis of 4-Piperidinyl benzoate hydrochloride is not explicitly described in the available literature. However, a plausible synthetic route can be designed based on well-established methods for the preparation of similar piperidine-based esters. The most common approach involves the esterification of a protected 4-hydroxypiperidine followed by deprotection and salt formation.
Proposed Experimental Protocol for Synthesis
This proposed protocol is a general guideline and may require optimization.
Step 1: N-protection of 4-hydroxypiperidine
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To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).
-
Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc2O), at room temperature.
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Stir the reaction mixture until completion, as monitored by thin-layer chromatography (TLC).
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Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield N-Boc-4-hydroxypiperidine.
Step 2: Esterification with Benzoyl Chloride
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Dissolve N-Boc-4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane) and add a base (e.g., pyridine or triethylamine).
-
Cool the mixture in an ice bath and slowly add benzoyl chloride.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer and concentrate to obtain N-Boc-4-piperidinyl benzoate.
Step 3: Deprotection and Hydrochloride Salt Formation
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Dissolve the N-Boc-4-piperidinyl benzoate in a suitable solvent (e.g., methanol or diethyl ether).
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether).
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Stir the mixture until a precipitate forms.
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Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 4-Piperidinyl benzoate hydrochloride.
Analytical Characterization
The structure and purity of the synthesized 4-Piperidinyl benzoate hydrochloride would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would confirm the presence of the piperidine and benzoate moieties and their connectivity.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the ester carbonyl group, N-H bond (of the hydrochloride salt), and aromatic C-H bonds.
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Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.
Biological Activity and Potential Signaling Pathways
Specific biological data for 4-Piperidinyl benzoate hydrochloride is scarce. However, the 4-phenylpiperidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, particularly those targeting the central nervous system.[4] Based on the activities of related compounds, 4-Piperidinyl benzoate hydrochloride is likely to interact with dopamine and/or opioid receptors.
Potential Interaction with Dopamine Receptors
Many 4-phenylpiperidine derivatives are known to be potent ligands for dopamine receptors, particularly the D2 subtype.[5][6] These compounds can act as dopamine reuptake inhibitors, increasing the concentration of dopamine in the synaptic cleft.
Table 2: In Vitro Activity of Representative 4-Phenylpiperidines at Dopamine Transporters/Receptors
| Compound | Target | Assay | Activity (IC50 or Ki) | Reference |
| N-methyl-4-phenylpyridinium ion (MPP+) | Dopamine Transporter | [3H]-DA uptake inhibition | IC50 = 1 µM, Ki = 0.4 µM | [7] |
| Pridopidine | D2 Receptor | Competitive Binding | Low Affinity | [5][6] |
| Various Phenylpiperazines | D3 Receptor | Competitive Binding | Ki = 0.2 - 2.0 nM | [8] |
Logical Workflow for Dopamine Receptor Interaction Screening
Caption: A logical workflow for screening the activity of 4-Piperidinyl benzoate hydrochloride at dopamine receptors.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.[9] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10]
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
Potential Interaction with Opioid Receptors
The 4-phenylpiperidine structure is a core component of many potent opioid analgesics, such as fentanyl and meperidine.[2][4] These compounds primarily act as agonists at the mu-opioid receptor.
Table 3: In Vitro Activity of Representative Phenylpiperidines at Opioid Receptors
| Compound | Target | Ki (nM) | Reference |
| Fentanyl | Mu-opioid receptor | 1-100 | [11] |
| Meperidine | Mu-opioid receptor | >100 | [11] |
| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine | Mu-opioid receptor | 8.47 | [12] |
| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine | Delta-opioid receptor | 34.3 | [12] |
| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine | Kappa-opioid receptor | 36.8 | [12] |
Mu-Opioid Receptor Signaling Pathway
The mu-opioid receptor is also a Gi/o-coupled GPCR.[5][13] Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately resulting in an analgesic effect.[14][15]
Caption: Simplified signaling pathway of the Mu-Opioid receptor.
Conclusion
4-Piperidinyl benzoate hydrochloride is a member of the pharmacologically significant 4-phenylpiperidine class of compounds. While specific experimental data for this molecule is limited, its structural features strongly suggest potential activity as a modulator of dopamine and/or opioid receptors. The provided synthesis outline and proposed signaling pathways offer a solid foundation for future research into the precise pharmacological profile of this compound. Further investigation is warranted to elucidate its specific biological targets and therapeutic potential.
References
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- 2. painphysicianjournal.com [painphysicianjournal.com]
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- 4. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. zenodo.org [zenodo.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
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